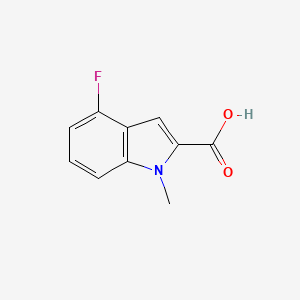

4-氟-1-甲基-1H-吲哚-2-羧酸

描述

4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with a molecular formula of C10H8FNO2. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .

Synthesis Analysis

Indole derivatives are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

The molecular weight of 4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is 193.17 g/mol. The structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical and Chemical Properties Analysis

The density of a similar compound, 1-Methyl-1H-indole-2-carboxylic acid, is 1.2±0.1 g/cm3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

抗病毒应用

吲哚衍生物因其作为抗病毒剂的潜力而被研究。 与 4-氟-1-甲基-1H-吲哚-2-羧酸类似的化合物已显示出对流感 A 病毒和其他病毒的抑制活性 。这些化合物的结构特征,包括吲哚核,有助于它们以高亲和力与病毒受体结合,从而可能破坏病毒复制。

抗炎特性

吲哚骨架存在于许多具有抗炎特性的合成药物分子中 。吲哚环上的取代模式,例如 4-氟和 1-甲基基团,会影响化合物的生物活性,使其成为开发新型抗炎药物的宝贵候选者。

抗癌研究

吲哚衍生物也因其抗癌活性而被研究。 富电子吲哚核心可以与各种细胞靶标相互作用,这些靶标可能包括参与癌细胞增殖的酶或受体 。对 4-氟-1-甲基-1H-吲哚-2-羧酸等化合物的研究可能导致新型抗癌疗法的开发。

抗 HIV 潜力

一些吲哚衍生物已显示出通过抑制病毒生命周期所需的关键酶而对抗 HIV 的活性 。吲哚环体系上的特定修饰,例如氟和甲基,可能增强化合物阻止 HIV 复制的能力,为新型抗 HIV 药物提供了途径。

抗氧化作用

吲哚核与抗氧化作用相关,这对于保护细胞免受氧化应激至关重要 。像 4-氟-1-甲基-1H-吲哚-2-羧酸这样的化合物可能是有效的抗氧化剂,可以防止由自由基引起的疾病。

抗菌活性

吲哚衍生物已显示出作为抗菌剂的希望。 它们干扰细菌细胞壁合成或蛋白质功能的能力使它们成为治疗细菌感染的潜在候选者 。4-氟-1-甲基-1H-吲哚-2-羧酸的结构属性可以优化以增强其抗菌功效。

未来方向

作用机制

Target of Action

It is known that indole derivatives, which include 4-fluoro-1-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

For instance, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

属性

IUPAC Name |

4-fluoro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDTYNUXKKGOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

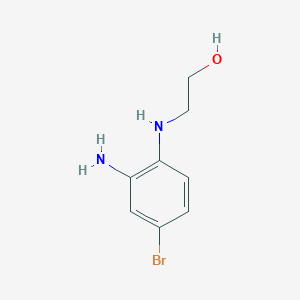

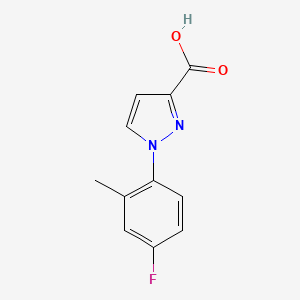

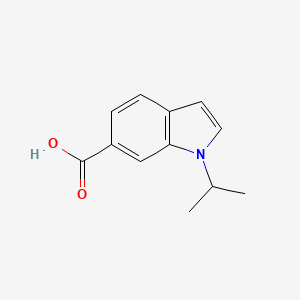

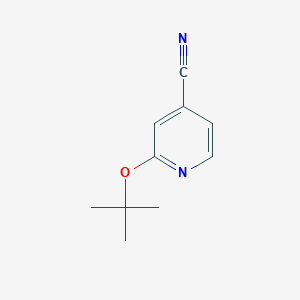

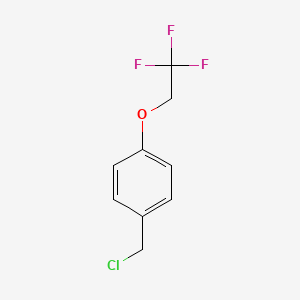

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)

![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)

![1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1517642.png)

![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)

![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)